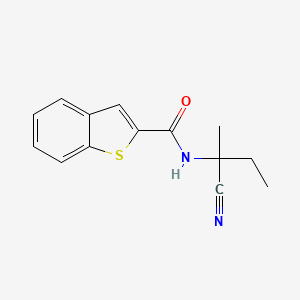

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

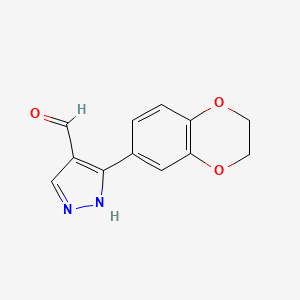

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea, also known as MBTU, is a chemical compound that has been widely used in scientific research. It is a member of the urea family and has been used in various biochemical and physiological studies.

Scientific Research Applications

Corrosion Inhibition

Urea-derived Mannich bases, including morpholine variants, have been synthesized and characterized for their potential as corrosion inhibitors. For instance, studies have demonstrated the effectiveness of these compounds in inhibiting the corrosion of mild steel surfaces in hydrochloric acid solutions. The inhibition efficiency is found to be concentration-dependent, showcasing the potential of these compounds in protecting metal surfaces from corrosive environments. The relationship between molecular structure and inhibition efficiency emphasizes the role of morpholine derivatives in corrosion protection applications (Jeeva et al., 2015).

Synthesis of Spiroheterocycles

Morpholine derivatives play a crucial role in the synthesis of spiroheterocycles, a class of compounds with significant medicinal and chemical interest. The reactions involving isatins, urea, and morpholine derivatives have been optimized to yield spiroheterocycles with high efficiency and under mild conditions. These reactions highlight the utility of morpholine derivatives in facilitating the synthesis of complex cyclic structures, which could have applications in drug discovery and development (Gao et al., 2017).

Urea and Thiourea Solvates

Research on urea and thiourea solvates with morpholine has contributed to understanding the packing principles in crystal engineering. These studies have elucidated the structural preferences of urea and thiourea when forming solvates with morpholine, shedding light on the hydrogen bonding patterns and layer structures in these complexes. This knowledge is instrumental in designing materials with desired properties for applications in pharmaceuticals and materials science (Taouss et al., 2013).

Kinase Inhibition

Morpholine derivatives have been synthesized as part of the efforts to develop potent inhibitors for specific kinases involved in disease pathways. For example, the stereoselective synthesis of an active metabolite of a PI3 kinase inhibitor showcases the critical role of morpholine in medicinal chemistry. These compounds are pivotal in the development of new therapies for diseases such as cancer and autoimmune disorders, highlighting the importance of morpholine derivatives in drug discovery (Chen et al., 2010).

Material Science and Supramolecular Chemistry

Morpholine derivatives have been explored for their potential in material science, particularly in forming novel silatranes with urea functionality. These compounds exhibit unique structural aspects and have implications for the development of materials with specific chemical and physical properties. The synthesis and characterization of these silatranes open new avenues for research in material science and supramolecular chemistry (Puri et al., 2011).

properties

IUPAC Name |

1-(3-methylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-14-5-4-6-15(13-14)18-16(20)17-7-2-3-8-19-9-11-21-12-10-19/h4-6,13H,7-12H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSZAALPOFSQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC#CCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2871077.png)

![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2871086.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2871092.png)